
1-(1-Adamantylmethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents has been developed . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
In the synthesis process, donor–acceptor cyclopropanes react as 1,4- C, C -dielectrophiles, and amines react as 1,1-dinucleophiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be also used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [g]indolizidine derivatives .Wissenschaftliche Forschungsanwendungen
1-AMPP has been used in a variety of scientific research applications. It has been used in organic synthesis as a catalyst for the formation of amides, esters, and other organic compounds. It has also been used in materials science as a precursor for the synthesis of polymers and other materials. In addition, 1-AMPP has been used in pharmaceuticals as an intermediate in the synthesis of drugs, such as anti-inflammatory agents and antifungal agents.
Wirkmechanismus
The mechanism of action of 1-AMPP is not fully understood, but it is believed to involve the formation of a complex between the 1-AMPP molecule and the target molecule. This complex then facilitates the transfer of electrons between the two molecules, resulting in the desired reaction.
Biochemical and Physiological Effects
1-AMPP has been shown to have a variety of biochemical and physiological effects. It has been shown to act as an inhibitor of enzymes involved in the metabolism of drugs, as well as an antioxidant. It has also been shown to have anti-inflammatory and antifungal activity. In addition, 1-AMPP has been shown to have a variety of other biological effects, such as the inhibition of cell growth and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-AMPP is a highly versatile compound that has a wide range of uses and applications. It is relatively easy to synthesize and is relatively stable in solution. However, it is important to note that 1-AMPP is a highly toxic compound and should be handled with care. In addition, it is important to note that it is not suitable for use in all types of experiments, and it is important to consider the potential risks associated with using 1-AMPP in lab experiments.
Zukünftige Richtungen
1-AMPP has a wide range of potential applications in various scientific research fields. In the future, it is expected that 1-AMPP will be used in the development of new drugs and materials, as well as in the development of new methods for the synthesis of organic molecules. In addition, it is expected that 1-AMPP will be used in the development of new methods for the detection and treatment of diseases, as well as in the development of new methods for the synthesis of nanomaterials. Finally, it is expected that 1-AMPP will be used in the development of new methods for the synthesis of polymers and other materials.
Synthesemethoden
1-AMPP can be synthesized through a variety of methods. The most common method involves the reaction of 1-bromopropane with 2-amino-2-methyl-1-propanol (AMP) in the presence of a base, such as sodium hydroxide. This reaction produces 1-AMPP and sodium bromide as byproducts. Other methods of synthesis include the use of organometallic catalysts, such as palladium and copper, and the use of organometallic reagents, such as zinc and lithium.
Eigenschaften
IUPAC Name |
1-(1-adamantylmethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-14-2-1-3-16(14)10-15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGFLDXBABFMNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2791909.png)

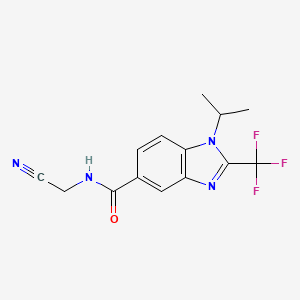
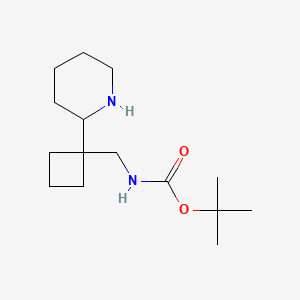

![ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2791919.png)
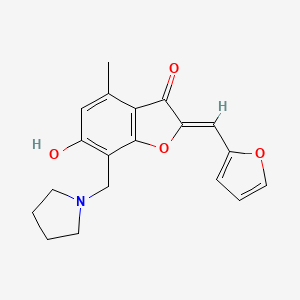
![N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2791921.png)
![3-[(4-fluorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide](/img/structure/B2791924.png)
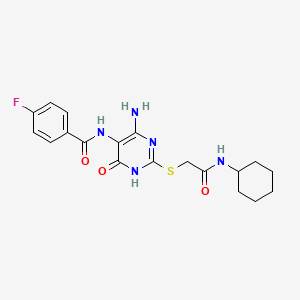
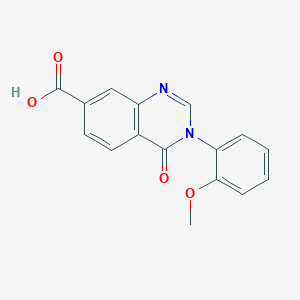
amino]methyl}-N,N,1-trimethyl-1H-benzimidazole-5-carboxamide](/img/structure/B2791927.png)

